molecular formula C11H9N3O4S B1399177 6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydro-pyridine-3-carboxylic acid CAS No. 1361112-15-3

6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1399177
CAS No.: 1361112-15-3
M. Wt: 279.27 g/mol
InChI Key: CZJDUWIDPNBMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a thiazole group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridine ring.

  • Substitution Reactions:

  • Carboxylation Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation Reactions: These reactions involve the addition of oxygen atoms to the compound, potentially forming derivatives with different functional groups.

  • Reduction Reactions: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydropyridine-3-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In industry, this compound may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydropyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Thiazole derivatives: Compounds containing thiazole rings are structurally similar and may have similar biological activities.

  • Pyridine derivatives: Other pyridine-based compounds with various substituents can be compared to this compound.

Uniqueness: 6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of both a pyridine and a thiazole ring. This combination may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-oxo-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-8(13-11-12-3-4-19-11)6-14-5-7(10(17)18)1-2-9(14)16/h1-5H,6H2,(H,17,18)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJDUWIDPNBMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydro-pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydro-pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydro-pyridine-3-carboxylic acid
Reactant of Route 4
6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydro-pyridine-3-carboxylic acid
Reactant of Route 5
6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydro-pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,6-dihydro-pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.